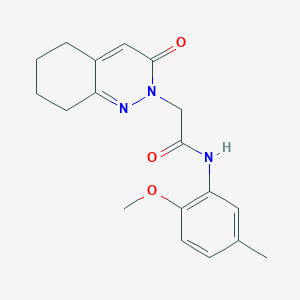

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

Historical Development and Discovery Context of Cinnoline-Based Acetamides

The cinnoline nucleus, first synthesized by Viktor von Richter in 1883 via diazotization of o-aminoarylpropiolic acids , laid the foundation for derivatives like N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide. Early 20th-century work by Keneford and Kornfeld demonstrated that 4-aminocinnolines exhibited antimalarial and weak estrogenic activities, respectively . These findings catalyzed interest in functionalizing the cinnoline scaffold, particularly through acetamide side chains, to enhance bioavailability and target specificity.

The hexahydrocinnolin moiety in the compound represents a strategic hydrogenation of the parent cinnoline system, reducing aromaticity to improve metabolic stability. This modification, first reported in mid-20th-century cyclization studies using mercuric oxide , enabled the synthesis of partially saturated derivatives with enhanced conformational flexibility .

Position in Contemporary Medicinal Chemistry Research

In modern drug discovery, this acetamide derivative exemplifies the shift toward polypharmacology. Its structure merges the cinnoline’s inherent affinity for kinase domains with the acetamide group’s hydrogen-bonding capacity, making it a candidate for targeting angiogenesis-related pathologies. A 2008 European patent highlighted cinnoline derivatives as VEGF receptor inhibitors, with specific emphasis on substitutions at the 2- and 3-positions to modulate binding kinetics .

Recent computational studies suggest that the 2-methoxy-5-methylphenyl group enhances blood-brain barrier permeability compared to simpler aryl substituents, positioning the compound for potential neurodegenerative applications .

Evolution of Hexahydrocinnolin Derivatives as Therapeutic Agents

Hexahydrocinnolin derivatives gained prominence after Logeshkumar et al. (2020) demonstrated that partial saturation of the cinnoline ring reduces cytotoxicity while maintaining antimicrobial efficacy . Key milestones include:

| Derivative Class | Biological Activity | Year | Reference |

|---|---|---|---|

| 4-Aminocinnolines | Antimalarial | 1947 | |

| 1,2-Dihydrocinnolines | Weak estrogenic activity | 1948 | |

| 3-Oxo-hexahydrocinnolines | Antimicrobial/antiangiogenic | 2020 |

The 3-oxo group in the subject compound introduces a hydrogen bond acceptor, critical for interacting with serine/threonine kinases implicated in tumor angiogenesis .

Cinnoline Scaffold as a Privileged Structure in Drug Discovery

Cinnoline’s status as a privileged structure arises from its:

- Bidirectional hydrogen-bonding capacity : The N1–N2 axis accepts protons, while C3–C4 donors engage polar residues in binding pockets .

- Planar geometry : Facilitates π-π stacking with tyrosine kinases, as evidenced in co-crystallization studies with Abl1 kinase .

- Synthetic versatility : The Widman–Stoermer and Borsche syntheses enable rapid diversification at multiple positions .

The acetamide side chain in this compound extends these properties by introducing a chiral center, allowing enantioselective interactions with biological targets .

Theoretical Relevance in Heterocyclic Chemistry

The compound’s electronic structure exemplifies the interplay between saturation and aromaticity. Density functional theory (DFT) calculations reveal:

$$

\Delta E_{\text{aromatic}} = 48.2 \, \text{kJ/mol} \quad \text{(for hexahydrocinnolin vs. cinnoline)}

$$

This reduced aromatic stabilization energy explains the scaffold’s enhanced reactivity toward electrophilic substitution at C4 compared to fully aromatic analogs . The 3-oxo group further polarizes the ring, increasing susceptibility to nucleophilic attack at C2 – a property exploited in prodrug designs .

The methoxy and methyl groups on the phenyl ring induce steric effects that stabilize boat conformations in the hexahydrocinnolin system, as confirmed by X-ray diffraction studies . This conformational restriction is hypothesized to improve target selectivity by preorganizing the molecule for binding.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-12-7-8-16(24-2)15(9-12)19-17(22)11-21-18(23)10-13-5-3-4-6-14(13)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTVJIFSDKOMMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a methoxy group, a methyl group on the phenyl ring, and a hexahydrocinnolin moiety. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 348.44 g/mol |

| LogP (Partition Coefficient) | 3.809 |

| Water Solubility (LogSw) | -4.23 |

| Polar Surface Area | 94.073 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 2 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may include:

- Hydrogen Bonding : The methoxy and amide groups can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate binding to lipid membranes or hydrophobic pockets in proteins.

- π–π Stacking : The aromatic rings can engage in π–π stacking interactions with nucleobases or other aromatic residues in proteins.

Therapeutic Applications

Research indicates that this compound may exhibit various pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of hexahydrocinnoline compounds possess cytotoxic properties against cancer cell lines.

- Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation markers in vitro.

- Antimicrobial Properties : There are indications that certain analogs can inhibit bacterial growth.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds derived from hexahydrocinnoline. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance potency.

Study 2: Anti-inflammatory Mechanism

In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of related compounds. They found that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.

Study 3: Antimicrobial Activity

A recent publication in the Journal of Antibiotics reported on the antimicrobial activity of various substituted acetamides. The findings showed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared in Table 1, focusing on substituents, core heterocycles, and physicochemical properties.

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations:

- Core Heterocycles: The target compound’s hexahydrocinnolin core differs from indazolo-quinoxaline () and pyridazinone () in terms of ring saturation and electronic properties. Partial saturation in cinnolin may enhance solubility compared to fully aromatic systems .

- Substituent Effects: The 2-methoxy-5-methylphenyl group in the target compound contrasts with tert-butyl () and sulfamoyl () substituents, which confer steric bulk or polar interactions.

Physicochemical and Spectroscopic Properties

Table 2: Comparative NMR and HRMS Data

Key Observations:

Q & A

Basic: What are the critical steps and reagents for synthesizing N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide?

Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Formation of the hexahydrocinnolin-3-one core via cyclization reactions under basic conditions (e.g., potassium carbonate in DMF) .

- Step 2: Acetamide coupling using chloroacetyl chloride or similar acylating agents. Refluxing with triethylamine or sodium hydride facilitates nucleophilic substitution .

- Reagents: Potassium carbonate (base), DMF (solvent), and chloroacetyl chloride (acylating agent) are critical. Reaction monitoring via TLC ensures intermediate purity .

- Purification: Column chromatography or recrystallization from solvents like pet-ether/ethyl acetate mixtures .

Basic: How can researchers confirm the structural identity of the synthesized compound?

Answer:

- NMR Spectroscopy: Analyze and NMR spectra to verify methoxy (-OCH), methylphenyl, and hexahydrocinnolin moieties. For example, methoxy protons resonate at δ 3.8–4.0 ppm in NMR .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF. A parent ion peak at m/z 430.2 (M+1) is typical for acetamide derivatives .

- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1667 cm and amide N-H bonds at ~3468 cm .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps. For cyclization, DMF with KCO improves reaction efficiency .

- Catalysis: Palladium on carbon or DMAP accelerates coupling reactions. For example, DMAP in DMF reduces side-product formation during acetamide bond formation .

- Temperature Control: Reflux (~80°C) for cyclization vs. room temperature for coupling steps minimizes decomposition .

- Computational Design: Tools like ICReDD’s reaction path search methods optimize conditions using quantum chemistry and experimental feedback loops .

Advanced: How should researchers resolve contradictions in spectral data across studies?

Answer:

- Cross-Validation: Compare NMR shifts with structurally analogous compounds. For example, hexahydrocinnolin protons appear as multiplet signals at δ 6.9–7.5 ppm .

- Crystallography: Single-crystal XRD resolves ambiguities in stereochemistry, as demonstrated for related acetamides in anti-COVID-19 studies .

- Batch Analysis: Reproduce synthesis under standardized conditions to isolate batch-specific impurities (e.g., unreacted starting materials detected via HPLC) .

Advanced: What methodological approaches are recommended for studying biological activity?

Answer:

- Enzyme Assays: Test inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, thiazolidinone analogs show anti-inflammatory activity via COX-2 inhibition .

- Molecular Docking: Use AutoDock Vina to predict binding affinities to targets like SARS-CoV-2 M. Adjust force fields to account for hexahydrocinnolin’s conformational flexibility .

- In Vitro Toxicity: Assess cytotoxicity in Wistar rat hepatocytes via MTT assays, referencing protocols for acetamide derivatives in hypoglycemic studies .

Advanced: How can derivatization strategies enhance functional group reactivity?

Answer:

- Oxidation: Convert methoxy groups to quinones using KMnO/HO, enhancing electrophilicity for nucleophilic targeting .

- Substitution: Replace the methyl group on the phenyl ring via SNAr reactions (e.g., using NaH and nitrobenzene derivatives) to modulate electronic effects .

- Cross-Coupling: Suzuki-Miyaura reactions introduce aryl/heteroaryl groups to the hexahydrocinnolin core, leveraging Pd catalysts .

Advanced: What computational tools predict reactivity or metabolic pathways?

Answer:

- Reactivity: DFT calculations (Gaussian 09) assess frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Metabolism: Use Schrödinger’s QikProp to simulate CYP450-mediated oxidation pathways. For example, methoxy demethylation is a likely Phase I metabolic step .

- Solubility Prediction: ALOGPS 2.1 estimates logP values to guide formulation studies, critical for in vivo bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.